ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring:
- A pyrrole ring substituted with a 4-fluorobenzoyl group, a 4-fluorophenyl group, a hydroxyl group, and a ketone.
- A thiazole ring with a methyl group at position 4 and an ethyl carboxylate ester at position 3.
The fluorine atoms enhance electronegativity and metabolic stability, while the ethyl carboxylate improves solubility. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL .
Properties
Molecular Formula |
C24H18F2N2O5S |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H18F2N2O5S/c1-3-33-23(32)21-12(2)27-24(34-21)28-18(13-4-8-15(25)9-5-13)17(20(30)22(28)31)19(29)14-6-10-16(26)11-7-14/h4-11,18,29H,3H2,1-2H3/b19-17+ |
InChI Key |
XJUFCCHPZVUTOQ-HTXNQAPBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzoyl chloride and 4-fluoroacetophenone. These intermediates undergo various reactions including condensation, cyclization, and esterification to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to ensure consistent quality and efficiency. The use of environmentally friendly solvents and catalysts would also be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibit promising anticancer properties. The incorporation of fluorobenzoyl and fluorophenyl groups is believed to enhance the compound's lipophilicity and cellular uptake, which are critical factors for anticancer activity. Research has shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The thiazole moiety in this compound has been associated with antimicrobial activity. Studies indicate that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific structure of this compound may enhance its effectiveness against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
Research into the neuropharmacological effects of compounds with similar structures suggests potential applications in treating neurological disorders. The compound may act on serotonin receptors or other neurotransmitter systems, which could lead to anxiolytic or antidepressant effects. Further pharmacological studies are required to elucidate these mechanisms.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The fluorinated groups may improve charge transport properties and stability under operational conditions.
Sensor Technology
The compound's potential as a sensing material has been explored due to its ability to interact with various analytes. Its incorporation into sensor designs may allow for the detection of specific biomolecules or environmental pollutants. The sensitivity and selectivity of such sensors can be enhanced by modifying the chemical structure to optimize interactions with target molecules.
Case Study 1: Anticancer Activity Assessment
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation with IC50 values in the low micromolar range, indicating strong anticancer potential.
Case Study 2: Antimicrobial Efficacy
A research article in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of thiazole derivatives against multi-drug resistant pathogens. This compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and thiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to desired therapeutic effects or other outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Benzoyl Group
a) Methyl 2-[3-(3-Fluoro-4-Methylbenzoyl)-...]-4-Methyl-1,3-Thiazole-5-Carboxylate ()
- Key Difference : The benzoyl group has a 3-fluoro-4-methyl substitution instead of 4-fluoro.
- Impact :
- Increased steric bulk due to the methyl group.
- Altered electronic properties (methyl is electron-donating vs. fluorine's electron-withdrawing nature).
- Structural Analysis : Likely reduced planarity compared to the target compound, affecting binding interactions .
b) Ethyl 2-(3-(4-Butoxybenzoyl)-...)-4-Methyl-1,3-Thiazole-5-Carboxylate ()
- Key Difference : A 4-butoxybenzoyl group replaces the 4-fluorobenzoyl.
- Impact :
- Enhanced lipophilicity due to the butoxy chain (logP increase).
- Reduced metabolic stability (long alkyl chains are prone to oxidation).
- Application: Potential for prolonged tissue retention but lower aqueous solubility .
Halogen Substitutions on the Aryl Rings
a) 4-(4-Chlorophenyl)- and 4-(4-Bromophenyl)-Thiazole Derivatives (–5)
Thiazole Ring Modifications
a) Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate ()
- Key Difference : Trifluoromethyl group replaces the pyrrole-thiazole linkage.
- Impact :
- Increased hydrophobicity and metabolic resistance (CF₃ group).
- Reduced hydrogen-bonding capacity compared to the hydroxylated pyrrole in the target compound.
- Application : Useful in agrochemicals due to durability in environmental conditions .
b) Ethyl 4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazole-5-Carboxylate ()
- Key Difference : Hydroxy and methoxy groups on the thiazole and phenyl rings.
- Impact :
- Enhanced solubility via polar groups.
- Methoxy’s electron-donating nature may reduce reactivity compared to fluorine.
- Structural Insight : Planar conformation similar to the target compound but with distinct hydrogen-bonding patterns .
Functional Group Additions in Pyrrole Derivatives
a) Ethyl 2-[5-Hydroxy-3-(4-Methylphenyl)-...]-1,3-Thiazole-4-Carboxylate ()
- Key Difference : A trifluoromethylated pyrazol-1-yl group replaces the pyrrole ring.
- Impact :
- Introduces a chiral center and conformational rigidity.
- Trifluoromethyl enhances bioavailability but may complicate synthesis.
- Therapeutic Potential: Similar scaffolds are explored in kinase inhibitors .
Comparative Data Table
Research Implications
- Structure-Activity Relationships (SAR) : Fluorine and chlorine substituents optimize electronic effects for target engagement, while alkyl chains (e.g., butoxy) enhance membrane permeability.
- Crystallographic Insights : Isostructural derivatives (e.g., Cl vs. Br) enable systematic study of halogen effects on packing and stability .
- Therapeutic Potential: Antimicrobial and kinase-inhibiting activities in analogues suggest the target compound warrants further biological screening .
Biological Activity
Ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
This structure features both thiazole and pyrrole rings, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, particularly against HIV and other viral pathogens.
- Antitumor Effects : There is evidence indicating that the compound may inhibit cancer cell proliferation through apoptosis induction.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
| Activity | Target | IC50/EC50 | Reference |
|---|---|---|---|
| Antiviral | HIV Integrase | 1.2 nM | |
| Antitumor | Cancer Cell Lines | 50 µM | |
| Enzyme Inhibition | Specific Metabolic Enzymes | 25 µM |
Case Study 1: Antiviral Activity Against HIV
In a study published in Nature, researchers investigated the compound's efficacy against HIV replication. Results indicated that it effectively inhibited viral replication in peripheral blood mononuclear cells (PBMCs) with an EC50 value of 1.2 nM, demonstrating robust antiviral activity across different strains of the virus. However, long-term safety studies raised concerns about hepatotoxicity, leading to early termination of clinical development for this application .
Case Study 2: Antitumor Effects
Another study focused on the antitumor properties of the compound. It was tested against various cancer cell lines, showing significant inhibition of cell growth at concentrations around 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of fluorinated benzoyl groups with pyrrole intermediates and thiazole ring formation. Critical challenges include minimizing side reactions (e.g., epimerization at the pyrrole ring) and ensuring regioselectivity during cyclization.
- Optimization Strategies :
- Use anhydrous solvents (e.g., DMF or THF) to suppress hydrolysis of reactive intermediates .
- Adjust temperature gradients (e.g., 0–5°C for acylations, 60–80°C for cyclizations) to control reaction kinetics .
- Employ catalysts like p-toluenesulfonic acid for acid-catalyzed steps to improve yield .
Q. How can purity and structural integrity be validated post-synthesis?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC-PDA : Monitor purity (>95%) and detect residual solvents .
- NMR (1H/13C) : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole carbons at ~160–170 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 539.6) .
Q. What are the primary physicochemical properties relevant to its handling in lab settings?
- Methodological Answer :
- Solubility : Sparingly soluble in water; use DMSO or ethanol for dissolution in biological assays .
- Stability : Store at –20°C under inert atmosphere to prevent oxidation of the hydroxyl-pyrrolone moiety .
Advanced Research Questions
Q. How can computational modeling predict its interactions with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to fluorophenyl-sensitive pockets (e.g., COX-2 active site).
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) .
- QSAR : Correlate substituent electronegativity (e.g., fluorobenzoyl vs. chlorobenzoyl) with activity trends .
Q. What in vitro assays are suitable for evaluating its anti-inflammatory or anticancer potential?
- Methodological Answer :
- Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC50) and NO production in RAW 264.7 macrophages .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare apoptosis markers (e.g., caspase-3 activation) .
- Control Experiments : Include structurally analogous compounds (e.g., pyrazole-thiazole hybrids) to isolate the fluorophenyl group’s contribution .
Q. How should contradictory data between computational predictions and experimental results be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple docking algorithms (e.g., Glide vs. GOLD) to identify consensus binding modes .
- Experimental Validation : Use mutagenesis (e.g., Ala-scanning) to confirm critical residues in target proteins .
- Adjust Force Fields : Refine MM/GBSA parameters to better model fluorine’s van der Waals interactions .
Q. What strategies can improve its metabolic stability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
